N-(2-butoxyphenyl)-4-methoxybenzamide
Overview
Description
N-(2-butoxyphenyl)-4-methoxybenzamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a butoxy group attached to a phenyl ring and a methoxy group attached to a benzamide moiety. Its chemical structure allows it to participate in a variety of chemical reactions, making it a valuable compound in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-butoxyphenyl)-4-methoxybenzamide typically involves the reaction of 2-butoxyaniline with 4-methoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention, making the process more cost-effective and consistent.
Chemical Reactions Analysis
Types of Reactions
N-(2-butoxyphenyl)-4-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions, amines) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzamides or phenyl derivatives.
Scientific Research Applications
N-(2-butoxyphenyl)-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including fibrosis and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which N-(2-butoxyphenyl)-4-methoxybenzamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, in antifibrotic applications, the compound has been shown to inhibit the deposition of extracellular matrix proteins by targeting pathways such as SMURF2 . This inhibition can prevent the progression of fibrotic diseases by reducing the activity of myofibroblasts and other fibrogenic cells.
Comparison with Similar Compounds
N-(2-butoxyphenyl)-4-methoxybenzamide can be compared with other similar compounds, such as N-(2-butoxyphenyl)-3-(phenyl)acrylamides (N23Ps) . While both compounds share a butoxyphenyl group, their differing functional groups (methoxybenzamide vs. phenylacrylamide) result in distinct chemical properties and biological activities. N23Ps, for example, have been identified as potent antifibrotic agents with unique modes of action .
List of Similar Compounds
- N-(2-butoxyphenyl)-3-(phenyl)acrylamides (N23Ps)
- N-(2-butoxyphenyl)-2-methoxybenzamide
- N-(2-butoxyphenyl)-4,5-diphenylimidazole iodide
These compounds, while similar in structure, exhibit different reactivities and applications, highlighting the importance of structural variations in determining the properties and uses of chemical compounds.
Properties
IUPAC Name |
N-(2-butoxyphenyl)-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-3-4-13-22-17-8-6-5-7-16(17)19-18(20)14-9-11-15(21-2)12-10-14/h5-12H,3-4,13H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCWJHRZEISYPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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